molecular formula C16H17AsO B14628784 10-(Butan-2-YL)-10H-phenoxarsinine CAS No. 55369-40-9

10-(Butan-2-YL)-10H-phenoxarsinine

Cat. No.: B14628784
CAS No.: 55369-40-9
M. Wt: 300.23 g/mol
InChI Key: BDDJRMRFBXRIBQ-UHFFFAOYSA-N
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Description

10-sec-Butyl-10H-phenoxarsine: is an organoarsenic compound with the molecular formula C16H17AsO It is a derivative of phenoxarsine, where a secondary butyl group is attached to the arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-sec-Butyl-10H-phenoxarsine typically involves the reaction of phenoxarsine with a secondary butyl halide under specific conditions. One common method includes:

    Starting Materials: Phenoxarsine and sec-butyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of 10-sec-Butyl-10H-phenoxarsine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 10-sec-Butyl-10H-phenoxarsine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: It can be reduced to form arsenic hydrides.

    Substitution: The secondary butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products:

    Oxidation: Arsenic oxides and phenolic derivatives.

    Reduction: Arsenic hydrides and butyl derivatives.

    Substitution: Various substituted phenoxarsine derivatives.

Scientific Research Applications

10-sec-Butyl-10H-phenoxarsine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-sec-Butyl-10H-phenoxarsine involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biochemical pathways in cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular homeostasis.

Comparison with Similar Compounds

  • 10-Butyl-10H-phenoxarsine
  • 10-Isobutyl-10H-phenoxarsine
  • 10-Chloro-10H-phenoxarsine

Comparison:

  • 10-Butyl-10H-phenoxarsine: Similar structure but with a primary butyl group. It may have different reactivity and applications.
  • 10-Isobutyl-10H-phenoxarsine: Contains an isobutyl group, which may affect its steric properties and reactivity.
  • 10-Chloro-10H-phenoxarsine: Contains a chlorine atom, making it more reactive in substitution reactions.

Uniqueness: 10-sec-Butyl-10H-phenoxarsine is unique due to its secondary butyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

55369-40-9

Molecular Formula

C16H17AsO

Molecular Weight

300.23 g/mol

IUPAC Name

10-butan-2-ylphenoxarsinine

InChI

InChI=1S/C16H17AsO/c1-3-12(2)17-13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17/h4-12H,3H2,1-2H3

InChI Key

BDDJRMRFBXRIBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[As]1C2=CC=CC=C2OC3=CC=CC=C31

Origin of Product

United States

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